molecular formula C18H20N2 B043795 11-Methyl-20,21-dinoreburnamenine CAS No. 123828-80-8

11-Methyl-20,21-dinoreburnamenine

Cat. No. B043795
M. Wt: 264.4 g/mol
InChI Key: WPVRIAJLUFENAH-DYVFJYSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methyl-20,21-dinoreburnamenine, also known as yohimbine, is a natural alkaloid found in the bark of the Pausinystalia yohimbe tree, which is native to West Africa. Yohimbine has been used for centuries in traditional medicine to treat a variety of ailments, including erectile dysfunction, depression, and anxiety. In recent years, yohimbine has gained attention from the scientific community for its potential therapeutic applications and as a tool for research.

Mechanism Of Action

Yohimbine works by blocking the activity of alpha-2 adrenergic receptors, which are found in various tissues throughout the body, including the brain, heart, and blood vessels. By blocking these receptors, 11-Methyl-20,21-dinoreburnamenine increases the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure, heart rate, and other physiological processes.

Biochemical And Physiological Effects

Yohimbine has a number of biochemical and physiological effects, including increasing blood pressure and heart rate, improving blood flow to the penis, and increasing the release of certain hormones, such as cortisol and growth hormone. Yohimbine has also been shown to have anxiolytic effects, reducing anxiety and improving mood.

Advantages And Limitations For Lab Experiments

One advantage of using 11-Methyl-20,21-dinoreburnamenine in laboratory experiments is its ability to selectively block alpha-2 adrenergic receptors, allowing researchers to study the effects of norepinephrine on various physiological processes. However, 11-Methyl-20,21-dinoreburnamenine has limitations as a research tool, as it can also affect other receptors and neurotransmitters, making it difficult to isolate its effects.

Future Directions

There are several potential future directions for research on 11-Methyl-20,21-dinoreburnamenine, including investigating its potential therapeutic applications for conditions such as depression, anxiety, and erectile dysfunction. Researchers may also explore the use of 11-Methyl-20,21-dinoreburnamenine as a tool for studying the role of neurotransmitters in various physiological processes, as well as its potential as a treatment for addiction and substance abuse. Finally, researchers may investigate the development of new compounds based on the structure of 11-Methyl-20,21-dinoreburnamenine, in order to improve its efficacy and reduce any potential side effects.

Synthesis Methods

Yohimbine can be synthesized chemically or extracted from the bark of the Pausinystalia yohimbe tree. The chemical synthesis of 11-Methyl-20,21-dinoreburnamenine involves several steps, including the reduction of yohimbinone to 11-Methyl-20,21-dinoreburnamenine, which can be accomplished using a variety of reagents. The extraction of 11-Methyl-20,21-dinoreburnamenine from the bark of the Pausinystalia yohimbe tree involves a process of soaking the bark in a solvent, filtering the extract, and purifying the 11-Methyl-20,21-dinoreburnamenine using chromatography.

Scientific Research Applications

Yohimbine has been used in scientific research for a variety of purposes, including studying the mechanisms of action of certain drugs and investigating the role of neurotransmitters in various physiological processes. Yohimbine has also been used as a tool to study the effects of stress on the body and the brain.

properties

CAS RN

123828-80-8

Product Name

11-Methyl-20,21-dinoreburnamenine

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

(15R,19S)-4-methyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene

InChI

InChI=1S/C18H20N2/c1-12-4-5-14-15-7-9-19-8-2-3-13-6-10-20(16(14)11-12)18(15)17(13)19/h4-6,10-11,13,17H,2-3,7-9H2,1H3/t13-,17+/m1/s1

InChI Key

WPVRIAJLUFENAH-DYVFJYSZSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C3=C4N2C=C[C@@H]5[C@@H]4N(CCC5)CC3

SMILES

CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3

Canonical SMILES

CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3

Other CAS RN

123829-33-4

synonyms

11-methyl-20,21-dinoreburnamenine
RU 49041
RU 52582
RU 52583
RU-49041
RU-52582
RU-52583

Origin of Product

United States

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